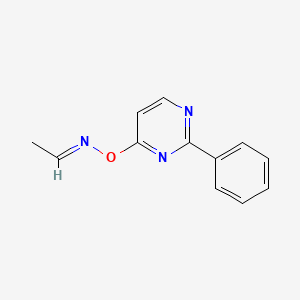
Acetaldehyde O-(2-phenylpyrimidin-4-yl) oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetaldehyde O-(2-phenylpyrimidin-4-yl) oxime is a chemical compound that belongs to the class of oximes Oximes are characterized by the presence of a hydroxylamine group (-NOH) attached to a carbon atom This particular compound features an acetaldehyde moiety linked to a 2-phenylpyrimidin-4-yl group through an oxime bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetaldehyde O-(2-phenylpyrimidin-4-yl) oxime typically involves the reaction of acetaldehyde with hydroxylamine in the presence of a base. The reaction proceeds as follows:
Preparation of Acetaldoxime: Acetaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide or calcium oxide to form acetaldoxime.
Formation of the Target Compound: The acetaldoxime is then reacted with 2-phenylpyrimidin-4-yl chloride under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Acetaldehyde O-(2-phenylpyrimidin-4-yl) oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Substituted oximes or other derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Acetaldehyde O-(2-phenylpyrimidin-4-yl) oxime has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Biological Studies: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Materials Science: It can be utilized in the development of novel materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of Acetaldehyde O-(2-phenylpyrimidin-4-yl) oxime involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds with active site residues, thereby inhibiting enzyme activity or modulating receptor function . The phenylpyrimidinyl moiety can enhance binding affinity and specificity through π-π interactions and hydrophobic contacts .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetaldoxime: A simpler oxime with similar reactivity but lacking the phenylpyrimidinyl group.
Benzaldoxime: An oxime derived from benzaldehyde, used in similar applications but with different structural features.
Uniqueness
Acetaldehyde O-(2-phenylpyrimidin-4-yl) oxime is unique due to the presence of the phenylpyrimidinyl group, which imparts specific chemical and biological properties. This structural feature enhances its potential as a versatile building block in medicinal chemistry and materials science .
Propriétés
Formule moléculaire |
C12H11N3O |
|---|---|
Poids moléculaire |
213.23 g/mol |
Nom IUPAC |
(E)-N-(2-phenylpyrimidin-4-yl)oxyethanimine |
InChI |
InChI=1S/C12H11N3O/c1-2-14-16-11-8-9-13-12(15-11)10-6-4-3-5-7-10/h2-9H,1H3/b14-2+ |
Clé InChI |
FHSLLHQPQAORHF-JLZUIIAYSA-N |
SMILES isomérique |
C/C=N/OC1=NC(=NC=C1)C2=CC=CC=C2 |
SMILES canonique |
CC=NOC1=NC(=NC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Methylfuran-3-yl)disulfanyl]-L-alanine](/img/structure/B12908110.png)
![Furan, 2,5-dihydro-2,5-bis(1-methylethyl)-3-[(phenylmethoxy)methyl]-](/img/structure/B12908116.png)


![6-Phenylfuro[2,3-d]pyrimidin-2(1H)-one](/img/structure/B12908145.png)
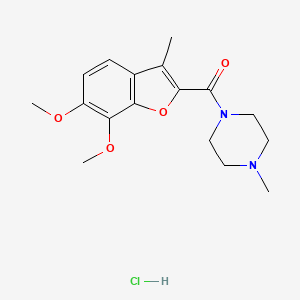
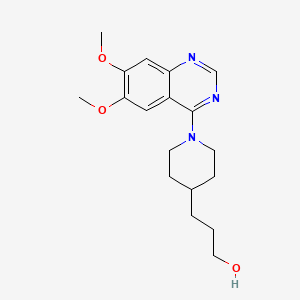
methanone](/img/structure/B12908153.png)

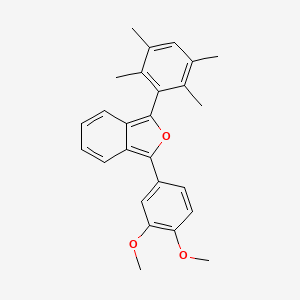
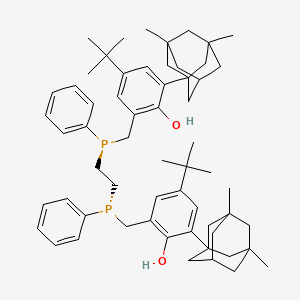
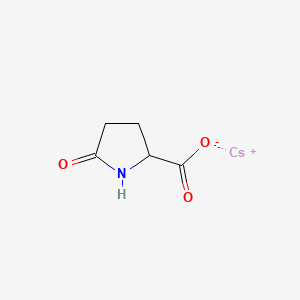
![[1,3]Dithiolo[4,5-b]pyrazin-2-one](/img/structure/B12908190.png)
![3-Methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole-5-carbonitrile 2,2-dioxide](/img/structure/B12908192.png)
